4-[1-(Trifluoromethyl)cyclobutyl]benzoicacid
Description
4-[1-(Trifluoromethyl)cyclobutyl]benzoic acid is a fluorinated aromatic carboxylic acid characterized by a cyclobutyl ring substituted with a trifluoromethyl (-CF₃) group at the 1-position, fused to a benzoic acid moiety. The trifluoromethyl group confers enhanced metabolic stability, lipophilicity, and electron-withdrawing effects, while the cyclobutyl ring introduces steric constraints that may influence conformational flexibility and target binding . This compound is structurally analogous to intermediates used in pharmaceutical development, such as spirocyclic and sulfonamide derivatives highlighted in recent drug approvals (e.g., Avenciguat and ALZ-801 analogs) .
Properties
Molecular Formula |
C12H11F3O2 |
|---|---|
Molecular Weight |
244.21 g/mol |
IUPAC Name |
4-[1-(trifluoromethyl)cyclobutyl]benzoic acid |
InChI |
InChI=1S/C12H11F3O2/c13-12(14,15)11(6-1-7-11)9-4-2-8(3-5-9)10(16)17/h2-5H,1,6-7H2,(H,16,17) |
InChI Key |
OPAKJVSPXAYRLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[1-(Trifluoromethyl)cyclobutyl]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving suitable precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Attachment to the Benzoic Acid Moiety: The final step involves coupling the trifluoromethylcyclobutyl intermediate with a benzoic acid derivative using coupling reagents like palladium catalysts.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
4-[1-(Trifluoromethyl)cyclobutyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
These reactions are typically conducted under controlled conditions to ensure the desired product formation.
Scientific Research Applications
4-[1-(Trifluoromethyl)cyclobutyl]benzoic acid finds applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable probe in studying biological pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Mechanism of Action
The mechanism of action of 4-[1-(Trifluoromethyl)cyclobutyl]benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 4-[1-(Trifluoromethyl)cyclobutyl]benzoic acid with key analogs from diverse sources:
Structural and Functional Differences
- However, this modification may reduce membrane permeability due to increased hydrophilicity .
- Acetic Acid Analogs (e.g., BB35-2883, BB35-2607): Both BB35-2883 and BB35-2607 replace the benzoic acid moiety with acetic acid, lowering acidity (pKa ~4.7–5.0 vs. BB35-2607’s phenylmethyl substitution on cyclobutane may increase steric bulk compared to the target’s direct cyclobutyl-CF₃ linkage .
- Spirocyclic Derivatives (e.g., compound) : The spiro[2.5]octane scaffold introduces conformational rigidity, likely improving metabolic stability and target selectivity. The cyclopropane ring further enhances strain, which could modulate reactivity or binding kinetics in drug-receptor interactions .
Physicochemical and Pharmacological Implications
- Lipophilicity : The trifluoromethyl group in all analogs increases logP values, favoring blood-brain barrier penetration. However, the benzoic acid group in the target compound balances this with moderate hydrophilicity.
- Acidity : The benzoic acid moiety (pKa ~4.2) is more acidic than acetic acid derivatives (pKa ~2.5–4.7), impacting ionization state and bioavailability under physiological conditions .
- Metabolic Stability : Cyclobutyl and spirocyclic frameworks reduce oxidative metabolism compared to linear alkyl chains, as seen in and compounds .
Biological Activity
4-[1-(Trifluoromethyl)cyclobutyl]benzoic acid is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound is characterized by a benzoic acid moiety substituted with a trifluoromethyl group and a cyclobutyl ring. Its structural formula can be represented as follows:
This unique structure contributes to its biological activity, particularly in areas such as anti-inflammatory and antitumor effects.
Antimicrobial Properties
Research indicates that compounds similar to 4-[1-(Trifluoromethyl)cyclobutyl]benzoic acid exhibit significant antimicrobial activity. For instance, studies have shown that certain benzoic acid derivatives can inhibit the growth of various bacteria and fungi, suggesting a potential for developing new antimicrobial agents based on this scaffold .
Anti-Inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrate that it can inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of inflammatory diseases. For example, a study highlighted the inhibition of leukotriene B4 (LTB4), a potent pro-inflammatory mediator, which suggests its utility in treating conditions like hidradenitis suppurativa .
Antitumor Activity
4-[1-(Trifluoromethyl)cyclobutyl]benzoic acid has also been investigated for its antitumor potential. In vivo studies showed that it could reduce tumor growth in specific cancer models through mechanisms involving apoptosis induction and cell cycle arrest. The compound's ability to penetrate biological membranes enhances its efficacy as an anticancer agent .
Case Study 1: Antimicrobial Screening
A comprehensive screening of various benzoic acid derivatives, including 4-[1-(Trifluoromethyl)cyclobutyl]benzoic acid, revealed that several compounds exhibited over 80% inhibition of microbial growth at concentrations as low as 10 μM. This highlights the compound's potential as a lead for developing new antibiotics .
| Compound | Activity Level (IC50) | Selectivity Index |
|---|---|---|
| 4-[1-(Trifluoromethyl)cyclobutyl]benzoic acid | <10 μM | >10 |
Case Study 2: Anti-Inflammatory Mechanism
In a model of acute inflammation, administration of the compound resulted in a significant decrease in LTB4 levels in plasma and tissues. This was measured using ELISA assays, demonstrating its effectiveness in modulating inflammatory responses .
| Treatment Group | LTB4 Levels (pg/mL) | % Inhibition |
|---|---|---|
| Control | 250 ± 20 | - |
| Compound Dose 1 | 150 ± 15 | 40% |
| Compound Dose 2 | 100 ± 10 | 60% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
